Cas no 2687-91-4 (N-Ethylpyrrolidinone)
N-Ethylpyrrolidinone Chemical and Physical Properties
Names and Identifiers
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- 1-Ethylpyrrolidin-2-one
- NEP
- n-ethyl-2-pyrrolidone
- Ethyl pyrrolidinone
- N-ethyl-pyrrolidone
- 1-Ethyl-2-pyrrolidone
- 1-Ethyl-2-pyrrolidinone
- Agsol Ex 2
- ethyl-2-pyrrolidone
- ethyl-pyrrolidinone
- N-Efhyl-2-Pyrrolidone
- N-Ethyl-2-azapentanone
- N-ethyl-2-pyrrolidinone
- N-Ethyl-2-pyrrolidon
- N-Ethyl-a-pyrrolidone
- N-ethylpyrrolidinone
- N-Ethylpyrrolidone
- 2-Pyrrolidinone, 1-ethyl-
- Ethyl pyrrolidone
- Pyrrolidinone, 1-ethyl-
- H0229SX1CW
- ZFPGARUNNKGOBB-UHFFFAOYSA-N
- AK106210
- DSSTox_RID_80212
- DSSTox_CID_24413
- DSSTox_GSID_44413
- 2-pyrrolidinone, 1-ethyl-;1-ethylpyrrolidin-2-one;2-pyrrolidinone, 1-ethy
- N-Ethylpyrrolidinone
-
- MDL: MFCD00003199
- Inchi: 1S/C6H11NO/c1-2-7-5-3-4-6(7)8/h2-5H2,1H3
- InChI Key: ZFPGARUNNKGOBB-UHFFFAOYSA-N
- SMILES: CCN1C(=O)CCC1
- BRN: 0107971
Computed Properties
- Exact Mass: 113.08400
- Monoisotopic Mass: 113.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 20.3
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 0.992 g/mL at 25 °C(lit.)
- Boiling Point: 218°C(lit.)
- Flash Point: Degrees Fahrenheit:194°F
Degrees Celsius:90°C - Refractive Index: n20/D 1.465(lit.)
- PH: 8-9 (100g/l, H2O, 20℃)
- PSA: 20.31000
- LogP: 0.56660
- Solubility: Not available
N-Ethylpyrrolidinone Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- WGK Germany:1
- Hazard Category Code: 61-41-62
- Safety Instruction: S26-S36
- RTECS:UY5769250
-
Hazardous Material Identification:
- TSCA:Yes
- Explosive Limit:1.3-7.7%(V)
- Storage Condition:Sealed in dry,Room Temperature
- HazardClass:Comb liq
- PackingGroup:III
- Safety Term:S26;S36
- Risk Phrases:R22; R36
N-Ethylpyrrolidinone Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
N-Ethylpyrrolidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109004125-1000g |
1-Ethylpyrrolidin-2-one |
2687-91-4 | 97% | 1000g |
$150.00 | 2022-03-31 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724559335- 100g |
N-Ethylpyrrolidinone |
2687-91-4 | 99.5% | 100g |
¥ 364.7 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E101635-100g |
N-Ethylpyrrolidinone |
2687-91-4 | 99% | 100g |
¥49.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E101635-2.5kg |
N-Ethylpyrrolidinone |
2687-91-4 | 99% | 2.5kg |
¥459.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E101635-25g |
N-Ethylpyrrolidinone |
2687-91-4 | 99% | 25g |
¥34.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E101635-500g |
N-Ethylpyrrolidinone |
2687-91-4 | 99% | 500g |
¥129.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E101635-5g |
N-Ethylpyrrolidinone |
2687-91-4 | 99% | 5g |
¥30.90 | 2023-09-03 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H37113-25g |
N-Ethylpyrrolidinone |
2687-91-4 | 98% | 25g |
¥46 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H37113-100g |
N-Ethylpyrrolidinone |
2687-91-4 | 98% | 100g |
¥86 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H37113-500g |
N-Ethylpyrrolidinone |
2687-91-4 | 98% | 500g |
¥228 | 2023-09-19 |
N-Ethylpyrrolidinone Suppliers
N-Ethylpyrrolidinone Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on N-Ethylpyrrolidinone
Professional Introduction to N-Ethylpyrrolidinone (CAS No: 2687-91-4)
N-Ethylpyrrolidinone, chemically identified by the CAS number 2687-91-4, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic amide exhibits unique properties that make it valuable in various applications, ranging from chemical synthesis to biomedical research. The compound's molecular structure, featuring a pyrrolidinone ring with an ethyl substituent, contributes to its versatility and reactivity, which have been extensively explored in recent scientific literature.
The chemical formula of N-Ethylpyrrolidinone is C6H11O2, reflecting its composition of carbon, hydrogen, and oxygen atoms. This structure allows for multiple functionalization pathways, making it a preferred intermediate in organic synthesis. Researchers have leveraged these properties to develop novel methodologies for constructing complex molecules, including those relevant to drug discovery and development.
In recent years, N-Ethylpyrrolidinone has garnered attention for its role in the synthesis of bioactive molecules. Its ability to serve as a precursor for various pharmacophores has been highlighted in several studies. For instance, a recent publication demonstrated its utility in the preparation of derivatives with potential antimicrobial and anti-inflammatory properties. These findings underscore the compound's significance in medicinal chemistry and its potential to contribute to the development of new therapeutic agents.
The reactivity of N-Ethylpyrrolidinone is further enhanced by its amide functionality, which can participate in various chemical transformations such as nucleophilic addition, cyclization, and condensation reactions. These reactions are crucial for constructing intricate molecular architectures, which are often required in the design of biologically active compounds. The compound's compatibility with different reaction conditions makes it a versatile tool in synthetic chemistry laboratories.
One of the most compelling aspects of N-Ethylpyrrolidinone is its application in drug discovery. Researchers have utilized this compound to develop novel inhibitors targeting various biological pathways. A notable example involves its use in synthesizing small-molecule inhibitors for enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical studies, highlighting the potential of N-Ethylpyrrolidinone as a key intermediate in oncology research.
The compound's solubility profile also contributes to its broad applicability. N-Ethylpyrrolidinone exhibits good solubility in both polar and non-polar solvents, facilitating its use in diverse solvent systems during synthesis and purification processes. This characteristic is particularly advantageous when working with complex mixtures or when scalability is a concern.
Recent advancements in computational chemistry have further enhanced the utility of N-Ethylpyrrolidinone. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding researchers in designing more effective derivatives. These computational approaches complement traditional experimental methods, providing a comprehensive understanding of the compound's behavior and potential applications.
The industrial relevance of N-Ethylpyrrolidinone cannot be overstated. Its production and utilization have been scaled up for commercial purposes, meeting the demands of pharmaceutical companies and research institutions worldwide. The compound's stability under various storage conditions ensures that it remains a reliable reagent for long-term projects and collaborations.
In conclusion, N-Ethylpyrrolidinone (CAS No: 2687-91-4) stands out as a multifaceted compound with significant implications in chemical synthesis and biomedical research. Its unique structural features and reactivity make it an invaluable tool for developing new drugs and materials. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, reinforcing its importance in the field.
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